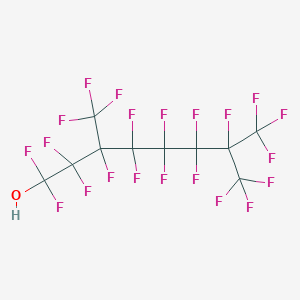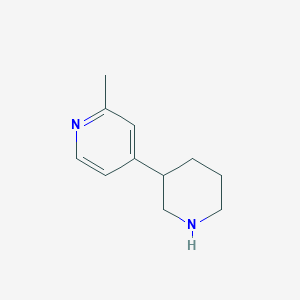
1-(Buta-2,3-dien-2-yl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Butadien-2-Yl)-4-Fluorobenzene is an organic compound characterized by the presence of a butadienyl group attached to a fluorobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Butadien-2-Yl)-4-Fluorobenzene typically involves the reaction of 4-fluorobenzene with butadiene under specific conditions. One common method is the Diels-Alder reaction, where 4-fluorobenzene acts as the dienophile and butadiene as the diene. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1-(2,3-Butadien-2-Yl)-4-Fluorobenzene may involve large-scale Diels-Alder reactions in continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Butadien-2-Yl)-4-Fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the butadienyl group into a saturated alkyl chain.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical for reducing the butadienyl group.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated alkylbenzenes.
Substitution: Fluorine-substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
1-(2,3-Butadien-2-Yl)-4-Fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2,3-Butadien-2-Yl)-4-Fluorobenzene involves its interaction with specific molecular targets. The butadienyl group can undergo cycloaddition reactions, forming covalent bonds with other molecules. The fluorine atom on the benzene ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,3-Butadien-2-yl)-1,1,2,2,2-pentamethyldisilane
- 2-(2,3-Butadien-2-yl)pyridine
- (4-Iodo-2,3-butadien-2-yl)benzene
Uniqueness
1-(2,3-Butadien-2-Yl)-4-Fluorobenzene is unique due to the presence of both a butadienyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form diverse chemical bonds, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
221312-24-9 |
|---|---|
Formule moléculaire |
C10H9F |
Poids moléculaire |
148.18 g/mol |
InChI |
InChI=1S/C10H9F/c1-3-8(2)9-4-6-10(11)7-5-9/h4-7H,1H2,2H3 |
Clé InChI |
KYTUTKUVSBTLFG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=C)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


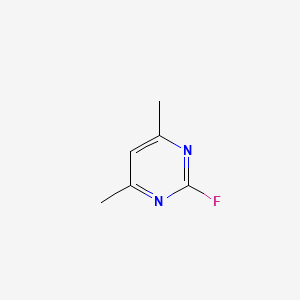
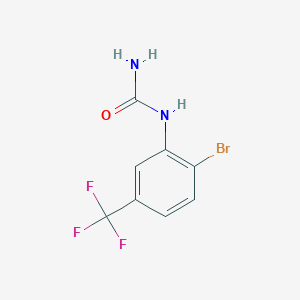
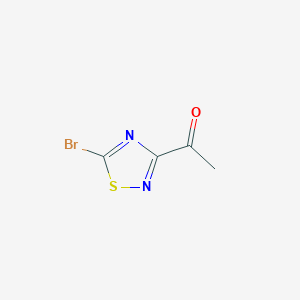
![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)
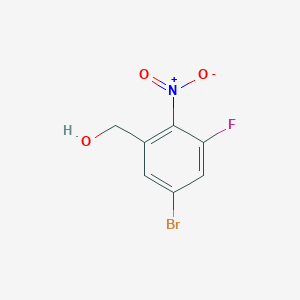
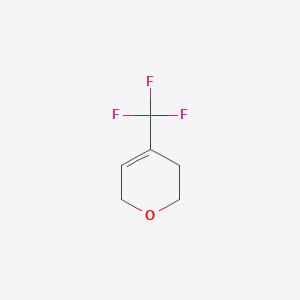

![4-Chloro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B12845928.png)
![4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845930.png)


